molecular formula C10H14BrNO B1414569 3-Bromo-5-(2,2-dimethylpropoxy)pyridine CAS No. 2091054-77-0

3-Bromo-5-(2,2-dimethylpropoxy)pyridine

Cat. No. B1414569
CAS RN: 2091054-77-0
M. Wt: 244.13 g/mol
InChI Key: AMVDDIWIUPEYBX-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2-dimethylpropoxy)pyridine, commonly referred to as 3-Bromo-5-DPP, is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a bromine atom attached to a pyridine ring and two methyl groups. 3-Bromo-5-DPP has been used in the synthesis of biologically active molecules, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Meldrum’s Acid Derivatives

A study by Kuhn et al. (2003) explored the synthesis and structure of a compound similar to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, focusing on Meldrum’s acid derivatives. They reported the synthesis of 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing insights into its crystal structure and confirming its betaine nature. This work contributes to understanding the chemical behavior and potential applications of similar compounds in various scientific fields Kuhn, Al-Sheikh, & Steimann, 2003.

Chemical Reactions and Biological Evaluations

Synthesis of Acyclic Pyridine C-Nucleosides

Research by Hemel et al. (1994) involved synthesizing derivatives related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, focusing on acyclic pyridine C-nucleosides. This study provided valuable information on the chemical synthesis pathways and evaluated the compounds against various tumor cell lines and viruses, although no significant biological activity was observed Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994.

Antibacterial Properties and Heterocyclic Chemistry

Polyheterocyclic Ring Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a compound structurally similar to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine to create new polyheterocyclic ring systems. Their research highlights the compound's potential as a precursor in synthesizing diverse heterocyclic compounds, which were evaluated for their antibacterial properties, showcasing the compound's utility in developing new antimicrobial agents Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019.

Complexation and Coordination Chemistry

Complexation Studies with Lanthanides

Bremer, Geist, and Panak (2013) investigated the complexation behavior of a compound related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine with Cm(III) and Eu(III). Their work provides insights into the coordination chemistry of such compounds with lanthanides, which could be relevant for applications in nuclear waste management and luminescent materials Bremer, Geist, & Panak, 2013.

Tautomerism and Bromination Studies

Tautomerism and Bromination Reactions

Kolder and Hertog (2010) explored the bromination of compounds structurally related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, shedding light on tautomerism and the influence of bromination on the chemical structure. This research aids in understanding the reactivity and potential modifications of such compounds for further scientific applications Kolder & Hertog, 2010.

properties

IUPAC Name

3-bromo-5-(2,2-dimethylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)7-13-9-4-8(11)5-12-6-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVDDIWIUPEYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2,2-dimethylpropoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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